molecular formula C5H3ClO2 B032585 2-Furoyl chloride CAS No. 527-69-5

2-Furoyl chloride

Cat. No.: B032585
CAS No.: 527-69-5
M. Wt: 130.53 g/mol
InChI Key: OFTKFKYVSBNYEC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

2-Furoyl chloride reacts with nucleophiles via its electrophilic carbonyl carbon, forming esters, amides, and other derivatives .

Reaction with Alcohols

Reacting with alcohols produces furoate esters:
C5H3ClO2+R OHC5H3O2 OR+HCl\text{C}_5\text{H}_3\text{ClO}_2+\text{R OH}\rightarrow \text{C}_5\text{H}_3\text{O}_2\text{ OR}+\text{HCl}
Examples :

  • Mometasone furoate synthesis : Reaction with mometasone alcohol yields this anti-inflammatory drug .
  • Glycerol esterification : Forms tri(2-furoyl) glycerol, confirmed via IR and elemental analysis .

Reaction with Amines

Amidation generates furoamide derivatives:
C5H3ClO2+R NH2C5H3O2 NHR+HCl\text{C}_5\text{H}_3\text{ClO}_2+\text{R NH}_2\rightarrow \text{C}_5\text{H}_3\text{O}_2\text{ NHR}+\text{HCl}
Examples :

  • Chloralfuramides : Synthesized by reacting with chloral hydrate derivatives .
  • S-2-Furoyl glutathione : Used to study enzymatic detoxification pathways .

Electrochemical Transformations

Controlled potential electrolysis in non-aqueous media yields complex furan derivatives :
2C5H3ClO2+2eC12H10O8+2Cl2\text{C}_5\text{H}_3\text{ClO}_2+2e^-\rightarrow \text{C}_{12}\text{H}_{10}\text{O}_8+2\text{Cl}^-
Key Product :

  • 1,2-Di(2-furyl)ethene-1,2-diol di(2-furoate) : Characterized via cyclic voltammetry and NMR .

Electrolysis Conditions

ParameterValueReference
ElectrolyteTetrabutylammonium perchlorate
SolventAcetonitrile
Potential-1.8 V (vs. SCE)

Organometallic Catalyzed Reactions

Palladium-catalyzed coupling with alkenes forms α,β-unsaturated ketones :
C5H3ClO2+CH2=CH RPd OAc 2C5H3O2 CH2CH R\text{C}_5\text{H}_3\text{ClO}_2+\text{CH}_2=\text{CH R}\xrightarrow{\text{Pd OAc }_2}\text{C}_5\text{H}_3\text{O}_2\text{ CH}_2\text{CH R}
Applications :

  • Pharmaceutical intermediates : Used in synthesizing anti-parasitic agents like quinfamide .

Polymerization and Crosslinking

Reacts with polyethoxylated alcohols to form crosslinked polymers :
Mechanism :
C5H3ClO2+HO CH2CH2n HCrosslinked polyester\text{C}_5\text{H}_3\text{ClO}_2+\text{HO CH}_2\text{CH}_2\text{O }_n\text{ H}\rightarrow \text{Crosslinked polyester}
Industrial Use :

  • Adhesive formulations : Enhances thermal stability in epoxy resins .

Hydrolysis and Stability

This compound hydrolyzes in water but is more stable than benzoyl chloride :
C5H3ClO2+H2OC5H4O3+HCl\text{C}_5\text{H}_3\text{ClO}_2+\text{H}_2\text{O}\rightarrow \text{C}_5\text{H}_4\text{O}_3+\text{HCl}
Kinetic Data :

ConditionHalf-LifeReference
25°C, neutral pH~24 hours
80°C, acidic pH<1 hour

Reactivity Comparison with Other Acyl Chlorides

ParameterThis compoundBenzoyl ChlorideAcetyl Chloride
Reactivity with H₂O ModerateHighVery High
Esterification Rate 1.0 (Reference)0.81.2
Thermal Stability >150°C>180°C>80°C
Data normalized to this compound .

Scientific Research Applications

Pharmaceutical Applications

2-Furoyl chloride is predominantly utilized in the pharmaceutical sector, where it serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The following are key applications within this domain:

  • Mometasone Furoate Production : Mometasone furoate is a synthetic corticosteroid used to treat inflammatory skin conditions, hay fever, and asthma. The synthesis of mometasone furoate heavily relies on this compound as an acylating agent, enhancing the efficiency and yield of the reaction process .
  • Ceftiofur Synthesis : Ceftiofur is a third-generation cephalosporin antibiotic used in veterinary medicine. The production of ceftiofur involves this compound as a key intermediate, facilitating the acylation necessary for its synthesis .
  • Other Pharmaceuticals : Additional APIs synthesized using this compound include:
    • Diloxanide furoate : An anti-parasitic agent.
    • Furalaxyl : A fungicide.
    • Prazosin : An antihypertensive medication.
    • Quinfamide : An amoebicide.
    • Terazosin : Used for treating hypertension and urinary retention .

Agrochemical Applications

In the agrochemical sector, this compound is employed as an intermediate in the production of pesticides. Its application enhances the properties of acylation agents, making it more effective than its precursor, furoic acid. Key uses include:

  • Pesticide Intermediates : The compound is utilized to synthesize various herbicides and insecticides. The increasing demand for chemical pesticides globally has driven the growth in this area, with global pesticide sales reaching approximately 4.19 million tons in 2019 .

Market Insights

The market for this compound is projected to grow significantly, with estimates suggesting it could reach a value of approximately $130.6 million by 2027 , growing at a compound annual growth rate (CAGR) of 5.2% from 2022 to 2027 . This growth is primarily driven by:

  • The expanding pharmaceutical industry, particularly due to rising cases of allergies and respiratory conditions necessitating effective treatments.
  • Increased agricultural activity requiring more efficient pesticide formulations.

Data Table: Key Applications of this compound

Application AreaSpecific UseExample Compounds
PharmaceuticalsCorticosteroid productionMometasone furoate
Antibiotic synthesisCeftiofur
Anti-parasitic agentsDiloxanide furoate
Other APIsFuralaxyl, Prazosin
AgrochemicalsPesticide intermediatesVarious herbicides and insecticides

Case Studies

  • Synthesis of Mometasone Furoate :
    A study demonstrated that using this compound in the synthesis pathway significantly improved yield and purity when compared to traditional methods using other acylating agents. The reaction conditions were optimized to enhance efficiency while minimizing waste products .
  • Development of Pesticides :
    Research highlighted the successful application of this compound in developing new pesticide formulations that exhibit improved efficacy against common agricultural pests while reducing environmental impact through targeted action mechanisms .

Mechanism of Action

The mechanism of action of 2-furoyl chloride involves its reactive acyl chloride group. This group is highly reactive due to the chloride ion’s propensity to leave, forming a highly reactive acylium ion . This acylium ion can then react with nucleophiles, leading to the formation of various furoyl derivatives.

Comparison with Similar Compounds

2-Furoyl chloride can be compared with other acyl chlorides such as:

This compound is unique due to its furan ring, which imparts specific reactivity and properties that are different from those of benzoyl chloride and other acyl chlorides.

Biological Activity

2-Furoyl chloride, a furan acyl chloride, is a compound of significant interest in pharmaceutical chemistry due to its versatile applications and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, structure-activity relationships (SAR), and its role as a pharmaceutical intermediate.

This compound is synthesized through the reaction of furoic acid with thionyl chloride, resulting in the formation of the acyl chloride. This compound is characterized by its reactive acyl chloride functional group, which facilitates its use in various chemical reactions, particularly in the synthesis of pharmaceuticals.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives containing the 2-furoyl moiety. For instance, modifications of madecassic acid with a 2-furoyl group demonstrated potent antiproliferative activity against specific cancer cell lines harboring the B-Raf V600E mutation. The mechanism of action involves inhibition of the ERK signaling pathway, which is crucial for cancer cell proliferation .

Table 1: Antiproliferative Activity of 2-Furoyl Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
5Colo20575B-Raf V600E inhibition
12Malme-3M50ERK pathway inhibition
17SK-Mel-2860Reduction of Raf protein levels

Protein Tyrosine Kinase Inhibition

Another significant aspect of this compound's biological activity is its ability to inhibit protein tyrosine kinases (PTKs). A series of furan-2-yl(phenyl)methanone derivatives were synthesized and tested for their PTK inhibitory activity. Notably, certain derivatives exhibited IC50 values lower than that of genistein, a well-known PTK inhibitor. The presence and position of hydroxyl groups on the phenyl ring were found to significantly influence this activity .

Table 2: PTK Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives

CompoundIC50 (μM)Hydroxyl GroupsHalogen Substituents
4a4.662Cl
8c2.722Br
22c4.623Cl

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the number and position of substituents, particularly hydroxyl and halogen groups on the phenyl ring, are crucial for enhancing the biological activity of compounds derived from this compound. Compounds with multiple hydroxyl groups showed improved PTK inhibitory effects compared to those with fewer or no hydroxyl substituents .

Applications in Pharmaceuticals

This compound plays a critical role as an intermediate in the synthesis of various pharmaceutical compounds, including mometasone furoate, an anti-inflammatory prodrug used to treat skin diseases and respiratory conditions such as asthma and hay fever . The increasing demand for effective treatments in these areas drives research into optimizing synthesis routes involving this compound.

Case Studies

  • Mometasone Furoate Synthesis : The synthesis process for mometasone furoate involves the use of this compound as a key intermediate. This compound facilitates superior chemical synthesis necessary for producing high-efficacy pharmaceuticals targeted at inflammatory conditions.
  • Anticancer Drug Development : Research focusing on derivatives containing the furoyl group has led to promising results in targeting B-Raf V600E mutations common in melanoma and other cancers. The derivatives have shown selective cytotoxicity towards these cancer cells while sparing normal cells, highlighting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-furoyl chloride derivatives in academic laboratories?

  • This compound is commonly synthesized via the reaction of 2-furoic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction mechanism involves nucleophilic substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine. For derivatives such as thiourea compounds, this compound reacts with potassium thiocyanate (KSCN) to form 2-furoyl isothiocyanate, which then condenses with amines to yield thiourea derivatives .
  • Key characterization tools : FT-IR (to confirm thiocarbonyl group formation at 1278–1178 cm⁻¹), ¹H/¹³C NMR (to track shifts in carbonyl and aromatic regions), and elemental analysis .

Q. How can spectroscopic data resolve structural ambiguities in this compound derivatives?

  • FT-IR : The disappearance of the acid chloride carbonyl peak (~1775 cm⁻¹) and the appearance of amide/thiourea carbonyl peaks (1650–1700 cm⁻¹) confirm successful derivatization .
  • ¹H NMR : Aromatic proton signals in the 6.5–7.5 ppm range (furan ring) and secondary amine protons (~8–10 ppm) validate thiourea formation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • This compound is moisture-sensitive and reacts violently with water, releasing HCl gas. Use anhydrous conditions, inert atmospheres (e.g., N₂), and corrosion-resistant equipment. Personal protective equipment (PPE) including gloves, goggles, and fume hoods is mandatory .

Advanced Research Questions

Q. How do reactivity discrepancies between this compound and other acyl chlorides (e.g., benzoyl chloride) inform mechanistic studies?

  • Reactivity differences arise from electronic and steric effects. For example, this compound exhibits lower reactivity than benzoyl chloride due to the electron-withdrawing nature of the furan oxygen, which destabilizes the acyl chloride intermediate. This was demonstrated in comparative studies with aniline, where this compound showed slower reaction kinetics .
  • Experimental design : Conduct kinetic assays under controlled conditions (solvent, temperature) and monitor progress via TLC or in situ FT-IR .

Q. What strategies optimize the synthesis of 2-furoyl-containing bioactive compounds (e.g., antibacterial agents)?

  • Case study : 3-[4-(2-Furoyl)-1-piperazinyl]-N-(substituted)propanamides were synthesized via a two-step protocol:

React 3-bromopropionyl chloride with amines to form electrophiles.

Couple intermediates with 2-furoyl-piperazine in acetonitrile/K₂CO₃.

  • Key findings : MIC values of 8.34–9.24 µM against Gram-positive and Gram-negative bacteria suggest potential for lead optimization. Low hemolysis (<15%) indicates selectivity .

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of 2-furoyl derivatives?

  • Methodology : Use Autodock 4.2.6 to dock thiourea derivatives into enzyme active sites (e.g., Bacillus pasteurii urease, PDB: 4UBP). Analyze binding affinities (ΔG values) and hydrogen-bonding interactions to prioritize compounds for synthesis .
  • Validation : Correlate docking scores with experimental antioxidant activity (DPPH assay) and enzyme inhibition data .

Q. How to address contradictions in reported reactivity orders of acyl chlorides in nucleophilic substitution reactions?

  • Example : A study found reactivity decreased in the order benzoyl > 3-thenoyl > 3-furoyl > 2-thenoyl chloride, conflicting with pKa trends. Resolution involves:

  • Re-evaluating solvent effects (polar aprotic vs. nonpolar).
  • Using Hammett constants (σ) to quantify electronic contributions of substituents .

Properties

IUPAC Name

furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3ClO2/c6-5(7)4-2-1-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTKFKYVSBNYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO2
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DSSTOX Substance ID

DTXSID7060176
Record name 2-Furancarbonyl chloride
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Molecular Weight

130.53 g/mol
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CAS No.

527-69-5, 1300-32-9
Record name 2-Furancarbonyl chloride
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Record name 2-Furoyl chloride
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